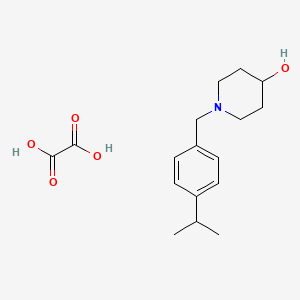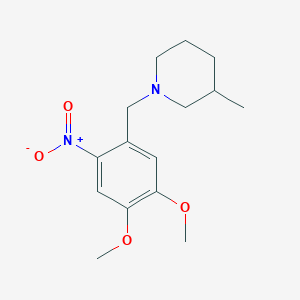![molecular formula C22H19NO5 B4935913 2,6-dimethoxy-N-(2-methoxydibenzo[b,d]furan-3-yl)benzamide](/img/structure/B4935913.png)
2,6-dimethoxy-N-(2-methoxydibenzo[b,d]furan-3-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-dimethoxy-N-(2-methoxydibenzo[b,d]furan-3-yl)benzamide, also known as DMDBF, is a synthetic compound that has gained attention for its potential use in scientific research. This compound is a benzamide derivative and is classified as a hallucinogenic drug. However, the focus of
作用機序
The mechanism of action of 2,6-dimethoxy-N-(2-methoxydibenzo[b,d]furan-3-yl)benzamide is not fully understood. However, it is believed to act as a partial agonist of the 5-HT2A receptor. This means that it can activate the receptor to some extent, but not fully. 2,6-dimethoxy-N-(2-methoxydibenzo[b,d]furan-3-yl)benzamide may also interact with other receptors in the brain, leading to its hallucinogenic effects.
Biochemical and Physiological Effects:
2,6-dimethoxy-N-(2-methoxydibenzo[b,d]furan-3-yl)benzamide has been shown to induce hallucinations and alter perception in animal studies. It has also been shown to increase levels of the neurotransmitter dopamine in certain brain regions. Additionally, 2,6-dimethoxy-N-(2-methoxydibenzo[b,d]furan-3-yl)benzamide has been shown to have anti-inflammatory properties in vitro, which may have potential therapeutic applications.
実験室実験の利点と制限
One advantage of using 2,6-dimethoxy-N-(2-methoxydibenzo[b,d]furan-3-yl)benzamide in lab experiments is its high affinity for the 5-HT2A receptor. This makes it a useful tool for studying the receptor's function and for screening potential drugs that target the receptor. However, one limitation of using 2,6-dimethoxy-N-(2-methoxydibenzo[b,d]furan-3-yl)benzamide is its potential for inducing hallucinations in animal models. This may make it difficult to interpret results and may limit its use in certain experiments.
将来の方向性
There are several future directions for the use of 2,6-dimethoxy-N-(2-methoxydibenzo[b,d]furan-3-yl)benzamide in scientific research. One potential application is in the development of new drugs that target the 5-HT2A receptor. 2,6-dimethoxy-N-(2-methoxydibenzo[b,d]furan-3-yl)benzamide could be used as a screening tool to identify potential drug candidates. Additionally, 2,6-dimethoxy-N-(2-methoxydibenzo[b,d]furan-3-yl)benzamide could be used to study the effects of hallucinogenic compounds on the brain and to better understand the mechanisms underlying these effects. Finally, 2,6-dimethoxy-N-(2-methoxydibenzo[b,d]furan-3-yl)benzamide's anti-inflammatory properties could be further explored for potential therapeutic applications.
合成法
The synthesis of 2,6-dimethoxy-N-(2-methoxydibenzo[b,d]furan-3-yl)benzamide is a complex process that involves several steps. One method of synthesis involves the reaction of 2,6-dimethoxybenzaldehyde with 2-methoxydibenzo[b,d]furan-3-carboxylic acid in the presence of a catalyst. This reaction produces 2,6-dimethoxy-N-(2-methoxydibenzo[b,d]furan-3-yl)benzamide as a white crystalline solid.
科学的研究の応用
2,6-dimethoxy-N-(2-methoxydibenzo[b,d]furan-3-yl)benzamide has been used in scientific research to study the effects of hallucinogenic compounds on the brain. Specifically, 2,6-dimethoxy-N-(2-methoxydibenzo[b,d]furan-3-yl)benzamide has been used as a tool to study the serotonin 2A receptor (5-HT2A), which is a target of many hallucinogenic drugs. 2,6-dimethoxy-N-(2-methoxydibenzo[b,d]furan-3-yl)benzamide has been shown to have a high affinity for the 5-HT2A receptor, making it a useful tool for studying the receptor's function.
特性
IUPAC Name |
2,6-dimethoxy-N-(2-methoxydibenzofuran-3-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19NO5/c1-25-17-9-6-10-18(26-2)21(17)22(24)23-15-12-19-14(11-20(15)27-3)13-7-4-5-8-16(13)28-19/h4-12H,1-3H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYWUIOYFTOLRQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)C(=O)NC2=C(C=C3C4=CC=CC=C4OC3=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-dimethoxy-N-(2-methoxydibenzo[b,d]furan-3-yl)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![10-acetyl-11-(2-methoxyphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4935851.png)


![2-{1-isobutyl-4-[(1-methyl-1H-indol-3-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B4935861.png)
![4-{4-[(E)-(3,4-dichlorophenyl)diazenyl]-3,5-dimethyl-1H-pyrazol-1-yl}benzenesulfonamide](/img/structure/B4935867.png)

![N-(3-{[2-(2,4-dimethylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]oxy}phenyl)acetamide](/img/structure/B4935871.png)
![5-{3-[2-(2,4-dimethylphenoxy)ethoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4935885.png)

![1-(1-piperidinyl)-3-[(3,7,7-trimethylbicyclo[2.2.1]hept-2-yl)oxy]-2-propanol](/img/structure/B4935905.png)


![1-phenyl-1,4-dihydrobenzo[f]quinolin-3(2H)-one](/img/structure/B4935927.png)